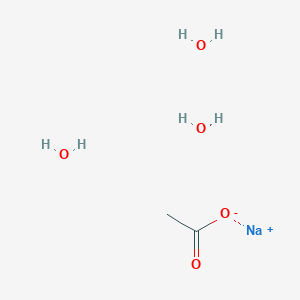

Sodium acetate trihydrate

概要

説明

Sodium acetate, known by its chemical formula ( \text{C}_2\text{H}_3\text{NaO}_2 ), is a sodium salt of acetic acid. It is a colorless, odorless solid that is highly soluble in water. Sodium acetate is commonly used in various industrial and laboratory applications due to its versatile properties .

Synthetic Routes and Reaction Conditions:

-

Laboratory Preparation: Sodium acetate can be synthesized by reacting acetic acid with sodium bicarbonate or sodium carbonate. The reaction proceeds as follows: [ \text{CH}_3\text{COOH} + \text{NaHCO}_3 \rightarrow \text{CH}_3\text{COONa} + \text{H}_2\text{CO}_3 ] The carbonic acid (( \text{H}_2\text{CO}_3 )) formed decomposes into carbon dioxide (( \text{CO}_2 )) and water (( \text{H}_2\text{O} )) .

-

Industrial Production: Industrially, sodium acetate is produced by reacting acetic acid with sodium hydroxide in an aqueous solution: [ \text{CH}_3\text{COOH} + \text{NaOH} \rightarrow \text{CH}_3\text{COONa} + \text{H}_2\text{O} ] This method is efficient and widely used in large-scale production .

Types of Reactions:

-

Decarboxylation: Sodium acetate undergoes decarboxylation when heated with soda lime (a mixture of sodium hydroxide and calcium oxide), producing methane: [ \text{CH}_3\text{COONa} + \text{NaOH} \rightarrow \text{CH}_4 + \text{Na}_2\text{CO}_3 ]

-

Esterification: Sodium acetate reacts with alkyl halides, such as bromoethane, to form esters: [ \text{CH}_3\text{COONa} + \text{BrCH}_2\text{CH}_3 \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_3 + \text{NaBr} ]

Common Reagents and Conditions:

Reagents: Sodium hydroxide, acetic acid, alkyl halides.

Conditions: Reactions typically occur under heating or in aqueous solutions.

Major Products:

- Methane from decarboxylation.

- Esters from esterification reactions .

科学的研究の応用

Sodium acetate has a wide range of applications in scientific research:

Chemistry: Used as a buffering agent in various chemical reactions and as a source of acetate ions.

Biology: Employed in the precipitation of nucleic acids and proteins, and as a carbon source for bacterial cultures.

Medicine: Used in intravenous solutions to correct hyponatremia and as an alkalinizing agent in metabolic acidosis.

Industry: Utilized in the textile industry for dyeing processes, as a concrete sealant, and in food preservation as a seasoning and pH buffer

作用機序

酢酸ナトリウムは、さまざまな機序を通じてその効果を発揮します。

緩衝作用: 溶液中で安定したpHを維持することによって緩衝剤として作用し、これは生化学および工業プロセスにおいて不可欠です。

電解質の補充: 静脈内投与されると、酢酸ナトリウムはナトリウムイオンと酢酸イオンに解離し、電解質を補充し、体内のナトリウムの不均衡を修正します

6. 類似の化合物との比較

酢酸ナトリウムは、カルボン酸の他のナトリウム塩と比較することができます。

ギ酸ナトリウム (( \text{HCOONa} )): カルボン酸のナトリウム塩であるという点で類似していますが、ギ酸ナトリウムは、凍結防止剤や還元剤としての用途など、異なる用途があります。

プロピオン酸ナトリウム (( \text{C}2\text{H}_5\text{COONa} )): 食品保存剤やカビの発生防止に用いられます。

酢酸ナトリウム (( \text{C}_4\text{H}_7\text{NaO}_4 )): 酢酸ナトリウムと酢酸の組み合わせで、保存料や香味料として使用されます {_svg_9}

酢酸ナトリウムは、その汎用性とさまざまな分野における幅広い用途においてユニークであり、研究と産業の両方において貴重な化合物です。

Safety and Hazards

Sodium acetate trihydrate may form combustible dust concentrations in air . It is considered an irritant . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .

将来の方向性

Sodium acetate trihydrate is a promising material for heat-storage applications . With the growth in renewable energy sources and the requirement to reduce CO2 emissions, there is an increasing requirement for technologies that store heat or cold for both domestic and industrial applications . This compound, due to its high energy density and low flammability, is an attractive candidate for such applications .

生化学分析

Biochemical Properties

Sodium acetate trihydrate plays a crucial role in biochemical reactions. It is used in the purification and precipitation of nucleic acids . It also plays a role in protein crystallization and staining of gels in protein gel electrophoresis .

Cellular Effects

This compound influences cell function by maintaining a consistent pH, which is crucial for various cellular processes . It also plays a role in the activation of freeze-dried subtilisin Carlsberg in organic solvents .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It may be used as a substrate for acetokinase .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows stability and does not degrade over time . It has been used in large scale applications like plastics manufacturing, dyeing, and in the tanning of leather .

Metabolic Pathways

This compound is involved in metabolic pathways where it interacts with enzymes or cofactors . It also has effects on metabolic flux or metabolite levels .

Transport and Distribution

Its solubility in water suggests that it can be easily transported and distributed .

Subcellular Localization

Given its role in maintaining pH, it is likely to be found throughout the cell where pH regulation is necessary .

類似化合物との比較

Sodium acetate can be compared with other sodium salts of carboxylic acids:

Sodium Formate (( \text{HCOONa} )): Similar in being a sodium salt of a carboxylic acid, but formate has different applications, such as in de-icing and as a reducing agent.

Sodium Propionate (( \text{C}_2\text{H}_5\text{COONa} )): Used as a food preservative and in the prevention of mold growth.

Sodium Diacetate (( \text{C}_4\text{H}_7\text{NaO}_4 )): A combination of sodium acetate and acetic acid, used as a preservative and flavoring agent

Sodium acetate is unique in its versatility and wide range of applications across different fields, making it an invaluable compound in both research and industry.

特性

| { "Design of the Synthesis Pathway": "Sodium acetate trihydrate can be synthesized by reacting glacial acetic acid with sodium hydroxide followed by crystallization.", "Starting Materials": ["Glacial acetic acid", "Sodium hydroxide", "Water"], "Reaction": [ "Add glacial acetic acid to a reaction vessel", "Slowly add sodium hydroxide to the reaction vessel while stirring", "Heat the reaction mixture to dissolve the sodium acetate", "Filter the solution to remove any impurities", "Allow the solution to cool and crystallize", "Collect the crystallized sodium acetate trihydrate by filtration", "Dry the crystals to remove any remaining water" ] } | |

| It works as a source of sodium ions especially in cases of hyponatremic patients. Sodium has a primary role in regulating extracellular fluid volume. It controls water distribution, fluid and electrolyte balance and the osmotic pressure of body fluids. Sodium is also involved in nerve conduction, muscle contraction, acid-base balance and cell nutrient uptake. | |

CAS番号 |

6131-90-4 |

分子式 |

C2H6NaO3 |

分子量 |

101.06 g/mol |

IUPAC名 |

sodium;acetate |

InChI |

InChI=1S/C2H4O2.Na.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |

InChIキー |

PNNIIULEYDEVIV-UHFFFAOYSA-N |

異性体SMILES |

CC(=O)[O-].O.O.O.[Na+] |

不純物 |

Because of demanding reagent,pharmaceutical, medical, and photographic uses, purity becomes very important. Among improvements made in recent years were the reduction of iron content and carbonate level of the Food Chemical Codex grade. Technical grades have higher limits for heavy metals, arsenic, carbonates, or potassium compounds. |

SMILES |

CC(=O)[O-].O.O.O.[Na+] |

正規SMILES |

CC(=O)O.O.[Na] |

Color/Form |

WHITE GRANULAR POWDER OR MONOCLINIC CRYSTALS Colorless |

密度 |

1.528 g/ml 1.5 g/cm³ |

melting_point |

324 °C 328 °C |

| 6131-90-4 | |

物理的記述 |

Dry Powder; Pellets or Large Crystals; Liquid Anhydrous:White, odourless, granular, hygroscopic powder White hygroscopic solid; [ICSC] Colorless odorless hygroscopic solid; [CHEMINFO] White odorless crystalline powder; [MSDSonline] WHITE HYGROSCOPIC CRYSTALLINE POWDER. |

関連するCAS |

6131-90-4 (Parent) 127-09-3 (anhydrous) |

溶解性 |

WATER: 119 G/100 ML @ 0 °C, 170.15 G/100 ML @ 100 °C; SLIGHTLY SOL IN ALCOHOL Solubility in water, g/100ml at 20 °C: 46.5 |

同義語 |

Sodium Acetate Sodium Acetate Trihydrate Sodium Acetate, Anhydrous |

蒸気圧 |

0.00000071 [mmHg] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of sodium acetate trihydrate?

A1: The molecular formula of this compound is CH₃COONa·3H₂O, and its molecular weight is 136.08 g/mol.

Q2: What is the significance of the three water molecules in this compound?

A2: The three water molecules are integral to the crystal structure of this compound. These water molecules form hydrogen bonds with the acetate ions and sodium ions, contributing to the stability of the crystal lattice. []

Q3: How does the presence of water molecules affect the spectroscopic data of this compound?

A3: The water molecules in this compound contribute significantly to its infrared (IR) spectrum. The O-H stretching vibrations of the water molecules result in characteristic broad bands in the IR spectrum, which are distinguishable from the absorption bands of the acetate ion. This allows researchers to differentiate between bulk water and the water molecules specifically bound within the crystal structure of this compound. []

Q4: What makes this compound a promising phase change material (PCM)?

A4: this compound exhibits a high latent heat of fusion (264 J/g) at its melting point of 58°C. [] This means it can store and release a significant amount of heat energy during the melting and solidification processes, making it suitable for thermal energy storage applications. [, , , , , ]

Q5: What are the main challenges associated with using this compound as a PCM?

A5: this compound suffers from two major drawbacks:

- Supercooling: It tends to cool significantly below its melting point before solidifying. [, , , , , , ]

- Phase Separation: During solidification, the anhydrous salt can settle out, reducing the material's energy storage capacity over time. [, , ]

Q6: What strategies have been explored to address the supercooling issue in this compound?

A6: Researchers have investigated various approaches to mitigate supercooling, including:

- Adding Nucleating Agents: Substances like disodium hydrogen phosphate dodecahydrate (DSP) provide nucleation sites for crystal growth, promoting solidification closer to the melting point. [, , , , , , ]

- Incorporating Nanoparticles: Nanomaterials such as AlN, Si₃N₄, ZrB₂, SiO₂, BC₄, and SiB₆ have been studied as potential nucleating agents. []

- Applying External Stimuli: Techniques like ultrasonic radiation [] and electrical initiation [] have shown potential in triggering crystallization and controlling supercooling.

Q7: How can the problem of phase separation in this compound be minimized?

A7: Several methods have been proposed to address phase separation:

- Adding Thickening Agents: Polymers like carboxymethyl cellulose (CMC) increase the viscosity of the molten material, inhibiting the settling of anhydrous salt. [, , , , , ]

- Using Metal Foams: Aluminum and copper foams coated with disodium hydrogen phosphate dodecahydrate have been investigated as supporting structures for this compound. [] These structures can enhance thermal conductivity and potentially limit phase separation by providing a more confined space for crystallization.

- Optimizing Water Content: Research suggests that the amount of water present in the system plays a critical role in phase separation. [] Carefully controlling the water content during preparation and cycling could potentially minimize this issue.

Q8: What are some potential applications of this compound in thermal energy storage systems?

A8: this compound shows promise in various applications, including:

- Solar Heating Systems: It can store solar energy collected during the day and release it for heating purposes at night. [, ]

- Waste Heat Recovery: It can capture waste heat from industrial processes and utilize it for other purposes. []

- Heating Pads: The exothermic crystallization of supercooled this compound is utilized in commercially available hand warmers. []

Q9: What are the key areas of future research on this compound as a PCM?

A9: Further research is needed to:

- Explore the use of novel materials and techniques, such as in-situ nanostructure synthesis, [] to further improve its thermophysical properties.

Q10: What are some alternatives to this compound for thermal energy storage?

A10: While this compound is a promising candidate, other PCMs with different melting temperatures and properties are also being investigated, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)